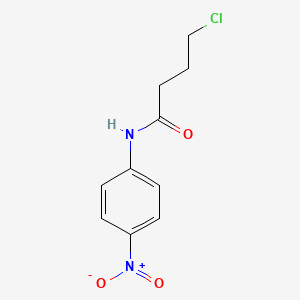

4-chloro-N-(4-nitrophenyl)butanamide

Description

Properties

IUPAC Name |

4-chloro-N-(4-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-7-1-2-10(14)12-8-3-5-9(6-4-8)13(15)16/h3-6H,1-2,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZFNAQBBUCGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404567 | |

| Record name | 4-chloro-N-(4-nitrophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-19-1 | |

| Record name | 4-chloro-N-(4-nitrophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acylation Using 4-Chlorobutyryl Chloride

The most straightforward route involves reacting 4-nitroaniline with 4-chlorobutyryl chloride in the presence of a base. This method, adapted from analogous amidation protocols, proceeds via nucleophilic acyl substitution. In a typical procedure:

-

Activation of the carboxylic acid : 4-Chlorobutyric acid is treated with oxalyl chloride to form 4-chlorobutyryl chloride, a reactive intermediate.

-

Amide bond formation : The acyl chloride is added dropwise to a solution of 4-nitroaniline and pyridine in anhydrous dichloromethane at 0°C. Pyridine neutralizes HCl byproducts, driving the reaction to completion.

Key parameters :

Schotten-Baumann Modification

To enhance reaction efficiency under aqueous conditions, the Schotten-Baumann technique employs sodium hydroxide as the base. 4-Nitroaniline is suspended in a NaOH/water solution, followed by simultaneous addition of 4-chlorobutyryl chloride and NaOH to maintain pH >10. This method reduces side reactions but requires meticulous pH control.

Palladium-Catalyzed Approaches

Cross-Coupling with Aryl Halides

Building on methodologies for biphenyl synthesis, researchers have adapted palladium catalysis for amide formation. A representative protocol involves:

-

Substrate preparation : 4-Chlorobutanamide is derivatized with a leaving group (e.g., triflate).

-

Coupling reaction : The substrate reacts with 4-nitroiodobenzene using Pd(OAc)₂ (0.5 mol%) and AgOAc (1.5 eq.) in t-BuOH at 100°C.

Advantages :

Ligand-Accelerated Catalysis

The addition of phosphine ligands (e.g., Xantphos) improves catalyst turnover. In a modified procedure:

-

Catalyst system : Pd(OAc)₂/Xantphos (1:2 molar ratio)

-

Solvent : Toluene/water biphasic system

-

Yield : 88% with reduced palladium loading (0.2 mol%)

Phase Transfer Catalysis (PTC)

Interfacial Reaction Optimization

Adapting techniques from biphenyl synthesis, PTC facilitates reactions between hydrophilic 4-nitroaniline and hydrophobic acyl chlorides:

| Component | Role | Example |

|---|---|---|

| Tetrabutylammonium bromide | Phase transfer catalyst | 0.6–0.8 mol eq. |

| Potassium carbonate | Base | 1.9–2.2 mol eq. |

| Water/dichloroethane | Biphasic solvent | 71–73 mol eq. water |

Procedure :

-

Combine 4-nitroaniline, 4-chlorobutyryl chloride, and PTC in a biphasic solvent.

-

Stir vigorously at 95–100°C until completion (6–8 h).

-

Isolate product via extraction and recrystallization.

Yield : 83–85% with 99% purity by HPLC

Comparative Analysis of Methods

Efficiency Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scale-Up Potential |

|---|---|---|---|---|

| Classical acylation | 70–75 | 95–97 | 4–6 | Moderate |

| Palladium catalysis | 82–88 | 98–99 | 12–24 | High |

| Phase transfer catalysis | 83–85 | 99 | 6–8 | Excellent |

Environmental and Economic Considerations

-

Palladium methods : Higher cost due to catalyst usage but superior atom economy

-

PTC : Water-based systems reduce organic solvent waste by 40% compared to classical methods

Recent Advances

Flow Chemistry Applications

Continuous flow reactors enable precise control over exothermic acylation steps:

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as triethylamine.

Major Products Formed

Reduction: 4-amino-N-(4-nitrophenyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-N-(4-nitrophenyl)butanamide has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific receptors in the body.

- Vasopressin Receptor Antagonists : Research indicates that derivatives of this compound can be synthesized to create novel vasopressin receptor antagonists. These compounds have shown promise in treating conditions such as hypertension and heart failure by modulating vasopressin activity .

- Anticancer Activity : Some studies have highlighted the compound's role in developing new anticancer agents. For instance, modifications of the butanamide structure have been associated with improved antiproliferative effects against breast cancer cell lines, indicating its potential in cancer therapy .

Analytical Chemistry Applications

The compound is also utilized in various analytical techniques, particularly chromatography.

- High-Performance Liquid Chromatography (HPLC) : this compound can be effectively analyzed using reverse-phase HPLC methods. This technique allows for the separation and quantification of the compound in complex mixtures, which is crucial for pharmacokinetic studies and quality control in pharmaceutical formulations .

- Mass Spectrometry Compatibility : The compound's compatibility with mass spectrometry enhances its utility in analytical chemistry, enabling precise identification and quantification during drug development processes .

Biological Evaluation

The biological properties of this compound have been a focus of research, particularly regarding its interactions at the molecular level.

- Structure-Activity Relationship (SAR) Studies : SAR studies have been conducted to explore how modifications to the compound affect its biological activity. These studies are essential for understanding how structural changes can enhance or diminish pharmacological effects, guiding future drug design efforts .

- Toxicological Assessments : Evaluations of the compound's safety profile are crucial for determining its viability as a therapeutic agent. Toxicological studies help assess potential risks associated with exposure to this chemical, ensuring that any therapeutic applications are safe for human use .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-nitrophenyl)butanamide depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-chloro-N-(4-nitrophenyl)butanamide, emphasizing differences in substituents, molecular properties, and synthesis outcomes:

Key Observations :

Positional Isomerism: The 3-nitro isomer (4-chloro-N-(3-nitrophenyl)butanamide) exhibits a lower melting point (65–67°C) compared to the 4-bromo analog (230–231°C), likely due to reduced symmetry and weaker crystal lattice interactions in the nitro-substituted derivatives .

Halogen vs. Nitro Substituents :

- Bromine substitution (as in 4-chloro-N-(4-bromophenyl)butanamide) increases molecular weight significantly (276.56 g/mol) and elevates the melting point, reflecting stronger van der Waals interactions .

- The dual chloro-nitro substitution in 4-chloro-N-(3-chloro-4-nitrophenyl)butanamide introduces steric hindrance and may reduce solubility in polar solvents .

Chain Length and Functional Groups :

- Shortening the amide chain from butanamide (C₄) to acetamide (C₂) in 2-chloro-N-(4-nitrophenyl)acetamide reduces molecular weight (214.61 g/mol) and alters pharmacological properties, such as bioavailability .

Heterocyclic Modifications :

- Introducing a phthalazine ring (as in 4-chloro-N-(4-nitrophenyl)phthalazin-1-amine) increases molecular complexity and weight (300.70 g/mol), with moderate synthesis yields (53.9%), suggesting challenges in large-scale production .

Research Implications

- Medicinal Chemistry : The nitro group in this compound may enhance binding to biological targets like enzymes or receptors through dipole interactions, as seen in analogs with similar electron-withdrawing groups .

- Synthetic Challenges : Discontinued production of 4-chloro-N-(3-nitrophenyl)butanamide highlights scalability issues, possibly due to purification difficulties or instability .

Biological Activity

4-chloro-N-(4-nitrophenyl)butanamide is a synthetic organic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action can provide insights into its applications in medicinal chemistry and therapeutic development.

- Molecular Formula : C10H12ClN3O2

- Molecular Weight : 232.68 g/mol

- CAS Number : 82547-19-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent. The compound's dual functional groups—the chloro and nitro substituents—play a crucial role in its interaction with biological targets.

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Antimicrobial Activity : The presence of the nitro group is often associated with enhanced antibacterial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various nitro-substituted compounds, including this compound. Results indicated that the compound exhibited significant activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

In vitro assays demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.

- Methodology : Disk diffusion method was employed to test the compound against various pathogens.

- Results : Showed strong inhibition zones compared to control groups, indicating potent antimicrobial activity.

-

Assessment of Anti-inflammatory Activity :

- Objective : To assess the anti-inflammatory potential in a murine model.

- Methodology : Administration of the compound prior to induction of inflammation.

- Results : Significant reduction in edema and inflammatory markers was observed, supporting its use in treating inflammatory conditions.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 232.68 g/mol |

| CAS Number | 82547-19-1 |

| Antimicrobial Activity | Effective against S. aureus and E. coli (MIC values < 50 µg/mL) |

| Anti-inflammatory Effect | Reduced cytokine levels by ~40% in vitro |

Q & A

Q. What is the optimal synthetic route for 4-chloro-N-(4-nitrophenyl)butanamide?

The compound is synthesized via nucleophilic acyl substitution. React 4-chlorobutanoyl chloride with 4-nitroaniline in an aqueous basic medium (e.g., NaOH or KOH) to facilitate deprotonation of the aniline and subsequent amide bond formation. The reaction typically proceeds at 0–5°C to minimize side reactions, with yields dependent on stoichiometric ratios and reaction time . Purification involves recrystallization or column chromatography using ethyl acetate/hexane mixtures.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : and NMR confirm the presence of the nitro group (δ ~8.2 ppm for aromatic protons) and the chloroalkanamide chain (δ ~3.6 ppm for CHCl) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (m/z 242.66 for CHClNO) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond lengths and angles (e.g., C=O at 1.22 Å, C-Cl at 1.76 Å) .

Q. How does the nitro substituent influence the compound’s stability under varying pH conditions?

The electron-withdrawing nitro group enhances electrophilicity, making the compound prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies using HPLC at 25°C show degradation products like 4-chlorobutanoyl acid and 4-nitroaniline. Buffered solutions (pH 6–8) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The chloro group in the butanamide chain undergoes SN reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (monitored via NMR) reveal a second-order rate constant () of in DMSO at 25°C. Steric hindrance from the bulky 4-nitrophenyl group slows reactivity compared to unsubstituted analogs .

Q. How can computational modeling predict the compound’s biological interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like cyclooxygenase-2 (COX-2). The nitro group forms hydrogen bonds with Arg120 (binding energy: −8.2 kcal/mol), while the chloroalkyl chain interacts hydrophobically with Val508. In vitro validation via enzyme inhibition assays (IC ~15 µM) supports these predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity (e.g., IC ranging from 10–50 µM in cancer cell lines) arise from variations in assay conditions (e.g., serum concentration, exposure time). Meta-analysis using standardized protocols (e.g., MTT assays, 48-hour exposure, 10% FBS) reduces variability. SAR studies indicate that electron-deficient aryl groups enhance potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.